
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
描述
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (HTCC) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound belongs to the class of coumarin derivatives and has been reported to possess a wide range of biological activities.
作用机制
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain and may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to scavenge free radicals and protect cells from oxidative damage. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This compound has also been found to exhibit potent anticancer activity against various cancer cell lines.
实验室实验的优点和局限性
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its relatively high cost compared to other coumarin derivatives. Another limitation is the lack of information on its toxicity and safety profile, which may limit its potential applications in biomedical research.
未来方向
There are several future directions for the research on 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the potential applications of this compound is in the development of novel anticancer agents. It has been reported to exhibit potent anticancer activity against various cancer cell lines and may have potential applications in the treatment of cancer. Another potential application of this compound is in the development of novel anti-inflammatory agents. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. It may have potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to explore the potential applications of this compound in these fields.
科学研究应用
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess a wide range of biological activities such as anticancer, anti-inflammatory, antiviral, and antioxidant properties. This compound has also been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
属性
IUPAC Name |
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO3S/c14-13(15,16)12-10(8-4-21-5-17-8)11(19)7-2-1-6(18)3-9(7)20-12/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIDJCBNMODNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415795 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57390-76-8 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



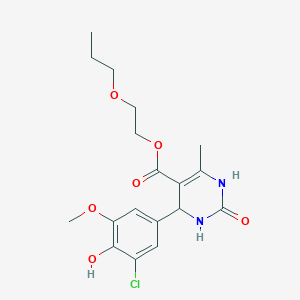
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide](/img/structure/B3985387.png)
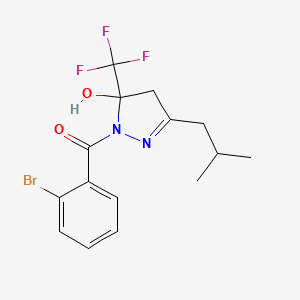
![2-(2-{4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3985399.png)

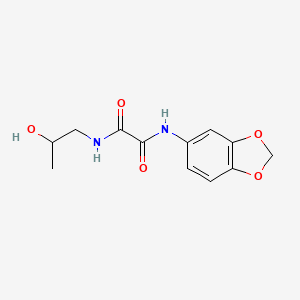

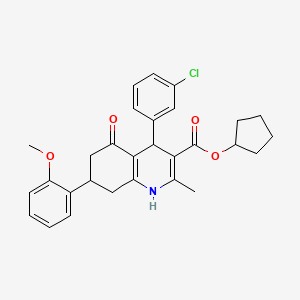
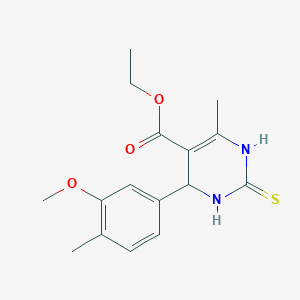
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3985437.png)
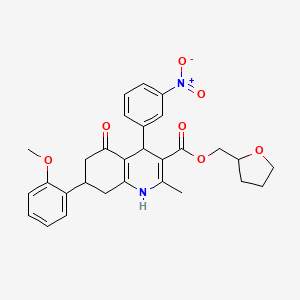
![1-[(mesityloxy)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985453.png)
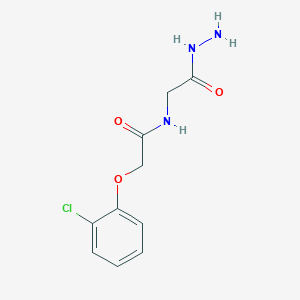
![4-{5-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3985477.png)